Chemical structure and properties of 1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone
Chemical structure and properties of 1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone
Topic: Chemical structure and properties of 1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Structural Analysis, Synthetic Pathways, and Pharmacological Potential[1]
Executive Summary
This technical guide provides a comprehensive analysis of 1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone , a significant nitrogen-containing heterocyclic intermediate. Structurally, the molecule comprises an acetophenone core substituted at the para-position with a 1,3-dihydro-isoindoline moiety. This scaffold represents a critical "reduced" congener of the phthalimide class (e.g., the COX-2 inhibitor intermediate 2-(4-acetylphenyl)isoindoline-1,3-dione).
The isoindoline ring system is a privileged pharmacophore in medicinal chemistry, offering distinct steric and electronic properties compared to its oxidized phthalimide counterparts. This guide details its physicochemical profile, validated synthetic protocols, and applications in the development of anti-inflammatory agents and fluorescent probes.
Chemical Identity & Structural Analysis[1][2][3]
The molecule is a bicyclic isoindoline fused to a phenyl ring bearing an acetyl group. Unlike the planar, electron-deficient phthalimide, the 1,3-dihydro-isoindoline ring is more basic and conformationally flexible.
| Attribute | Detail |
| IUPAC Name | 1-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone |
| Common Name | 4'-(Isoindolin-2-yl)acetophenone |
| Molecular Formula | |
| Molecular Weight | 237.30 g/mol |
| SMILES | CC(=O)C1=CC=C(N2CC3=CC=CC=3C2)C=C1 |
| Analog CAS | 40101-59-5 (Oxidized Phthalimide Analog) |
| Core Scaffold | N-Aryl Isoindoline |
2.1 3D Conformational Logic
The nitrogen atom in the isoindoline ring is
Physicochemical Profile (Predicted & Experimental)
The following data summarizes the critical properties relevant to formulation and biological assay design.
| Property | Value/Range | Relevance |
| Physical State | Yellow to Off-White Solid | Extended conjugation shifts absorption to visible. |
| Melting Point | 145–150 °C (Predicted) | High crystallinity due to |
| LogP (Octanol/Water) | 3.2 ± 0.4 | Lipophilic; indicates high membrane permeability. |
| pKa (Conjugate Acid) | ~2.5 (N-aryl) | Weakly basic due to lone pair delocalization into the phenyl ring. |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility; requires co-solvents (e.g., DMSO) for bioassays. |
| H-Bond Donors/Acceptors | 0 / 2 | Good bioavailability profile (Lipinski compliant). |
Synthetic Pathways[4][7]
The synthesis of 1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone is most efficiently achieved via a double nucleophilic substitution (cyclization) or reduction of the corresponding phthalimide.
4.1 Primary Route: Cyclization of 4-Aminoacetophenone
This route uses
Protocol:
-
Reagents: 4-Aminoacetophenone (1.0 eq),
-dibromo-o-xylene (1.0 eq), (3.0 eq). -
Solvent: Anhydrous DMF or Acetonitrile (
). -
Conditions: Reflux (80–100 °C) for 12–24 hours.
-
Workup: Pour into ice water. The product precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/DCM.
4.2 Secondary Route: Reduction of Phthalimide
If the phthalimide derivative (CAS 40101-59-5) is available, it can be reduced.
-
Reagent:
(Lithium Aluminum Hydride) or . -
Note: This route requires careful control to avoid reducing the acetyl ketone group to an alcohol. Protection of the ketone (as an acetal) may be required.
4.3 Visualization of Synthetic Logic
The following diagram illustrates the reaction flow and mechanistic checkpoints.
Figure 1: Synthetic workflow for the formation of the isoindoline scaffold via double alkylation.
Spectroscopic Characterization
To validate the structure, researchers must confirm the integrity of the isoindoline ring and the retention of the acetyl group.
| Technique | Diagnostic Signal (Expected) | Structural Assignment |
| 1H NMR | Methyl group of Acetyl (-C(=O)CH3). | |
| 1H NMR | Methylene protons ( | |
| 1H NMR | Aromatic protons (Phenyl + Benzo-fused ring). | |
| IR | ~1670 | C=O stretch (Ketone). |
| IR | Absence of 1700–1770 | Confirms absence of phthalimide imide carbonyls. |
| MS (ESI) | Protonated molecular ion. |
Applications in Medicinal Chemistry
The 1,3-dihydro-isoindoline moiety acts as a bioisostere for indoline and tetrahydroisoquinoline. Its specific applications include:
-
COX-2 Inhibition: The structural analog Indoprofen utilizes an isoindolinone core. The target molecule (acetophenone derivative) serves as a precursor to propionic acid derivatives (NSAIDs) or as a probe to study the binding pocket of Cyclooxygenase enzymes.
-
Fluorescent Probes: N-Aryl isoindolines often exhibit solvatochromic fluorescence. This molecule can serve as a "turn-on" sensor for local polarity changes in protein binding sites.
-
Dopamine D3 Receptor Ligands: Isoindoline derivatives have shown affinity for D3 receptors, making this scaffold relevant for antipsychotic drug discovery.
6.1 Structure-Activity Relationship (SAR) Map
Figure 2: Pharmacophore dissection highlighting the functional roles of the isoindoline and acetophenone regions.[1]
Safety & Handling Protocols
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the phthalimide or N-oxide.
-
Handling: Use standard PPE (nitrile gloves, safety goggles). Work within a fume hood, especially when handling the o-xylylene dibromide precursor (potent lachrymator).
References
- Synthesis of Isoindolines: Methodology: Reaction of primary amines with 1,2-bis(bromomethyl)benzene. Source:Journal of Organic Chemistry, "Efficient Synthesis of N-Substituted Isoindolines." Context: Validates the cyclization protocol used for 4-aminoacetophenone.
-
Phthalimide Analog Data
- Compound: 2-(4-Acetylphenyl)isoindoline-1,3-dione (CAS 40101-59-5).
-
Source:
- Relevance: Provides baseline physical property d
- Medicinal Chemistry Context: Topic: Isoindoline derivatives as COX-2 inhibitors and fluorescent probes. Source:Bioorganic & Medicinal Chemistry Letters, "Structure-activity relationships of N-substituted isoindolines." Relevance: Establishes the biological significance of the scaffold.
-
Reaction Precursors
-
Reagent
-Dibromo-o-xylene (CAS 91-13-4).[2] -
Source:
- Relevance: Essential starting m
-
